2-{[5-(ACETYLAMINO)-4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL]SULFANYL}-N~1~,N~1~-DIPHENYLACETAMIDE
Description
This compound is a pyrimidine-based acetamide derivative characterized by a sulfanyl linker bridging a substituted pyrimidinyl moiety and an N,N-diphenylacetamide group. The pyrimidine core features a 5-acetylamino substituent, a hydroxyl group at position 4, and a ketone at position 6, creating a 1,6-dihydro tautomeric structure.
Properties
IUPAC Name |
2-[(5-acetamido-4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N,N-diphenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4S/c1-13(25)21-17-18(27)22-20(23-19(17)28)29-12-16(26)24(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11H,12H2,1H3,(H,21,25)(H2,22,23,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHZKIEBUPSKSOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(N=C(NC1=O)SCC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(ACETYLAMINO)-4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL]SULFANYL}-N~1~,N~1~-DIPHENYLACETAMIDE typically involves multi-step organic reactions. The key steps include:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving urea and β-dicarbonyl compounds under acidic or basic conditions.
Substitution Reactions: Introduction of the acetylamino, hydroxy, and oxo groups onto the pyrimidine ring can be achieved through various substitution reactions using appropriate reagents.
Formation of the Sulfanyl Linkage: The sulfanyl group can be introduced via nucleophilic substitution reactions.
Attachment of the Diphenylacetamide Moiety: This step involves amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group on the pyrimidine ring can undergo oxidation to form a carbonyl group.
Reduction: The oxo group can be reduced to a hydroxy group under appropriate conditions.
Substitution: The acetylamino group can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols
Major Products
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols
Substitution: Formation of various substituted pyrimidine derivatives
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use as a probe for studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino and hydroxy groups may participate in hydrogen bonding and electrostatic interactions, while the diphenylacetamide moiety can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound’s uniqueness lies in its combination of a modified pyrimidine ring and diphenylacetamide. Below is a comparative analysis with structurally related molecules:
Key Findings
Compound : The sulfamoylphenyl group in this analog may confer enhanced binding to sulfa-drug targets (e.g., bacterial dihydropteroate synthase), but its reduced solubility compared to the diphenylacetamide variant could limit bioavailability .
Compounds : Stereochemical complexity (e.g., (R)- and (S)-configurations) in these molecules implies stricter receptor-binding requirements. Their larger size and peptide-like backbone contrast with the pyrimidine core of the target compound, suggesting divergent therapeutic applications .
Compound : As a synthetic intermediate, this compound lacks the functional groups (e.g., sulfanyl linker, pyrimidine ring) necessary for direct biological activity. Its simpler structure prioritizes synthetic utility over pharmacodynamics .
Research Implications
- Target Compound : The diphenylacetamide group may improve blood-brain barrier penetration compared to ’s sulfamoylphenyl derivative, making it a candidate for CNS-targeted therapies.
- Structural Limitations : The hydroxyl and ketone groups on the pyrimidine ring could render the compound susceptible to oxidation or hydrolysis, necessitating prodrug strategies.
- Synthetic Challenges : The sulfanyl linker in the target compound and analogs requires precise regioselective synthesis, contrasting with the straightforward alkylation steps in ’s intermediate.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
